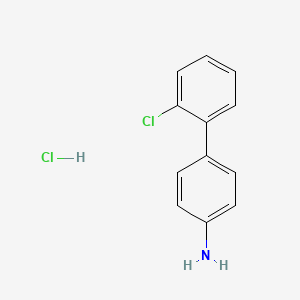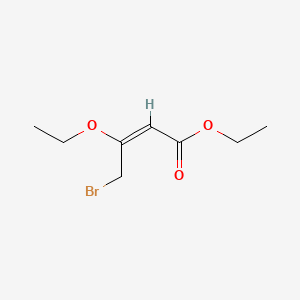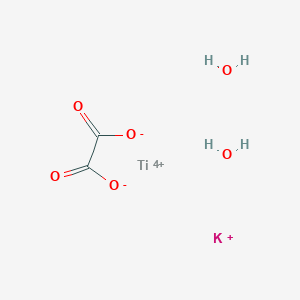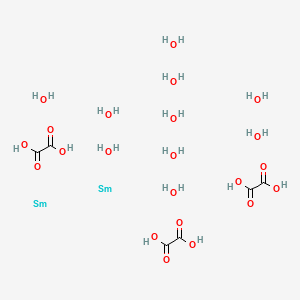
LANTHANUM ZIRCONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum zirconate is a ceramic compound with the chemical formula La₂Zr₂O₇. It is known for its pyrochlore structure, which imparts unique thermal and mechanical properties. This compound is particularly valued for its low thermal conductivity and high thermal stability, making it a promising candidate for various high-temperature applications, especially as a thermal barrier coating in gas turbines and other high-temperature environments .
Métodos De Preparación
Lanthanum zirconate can be synthesized through several methods, including:
Citrate Synthesis: This method involves the use of citric acid as a chelating agent to form a precursor solution, which is then calcined to produce this compound powder.
Coprecipitation: In this method, lanthanum and zirconium salts are precipitated together from an aqueous solution, followed by calcination to form the desired compound.
Solid State Decomposition: This involves the decomposition of metal nitrate-urea mixtures at high temperatures to yield this compound.
Solution Precursor Plasma Spray: This technique allows for the simultaneous synthesis and deposition of this compound coatings by using a solution precursor.
Análisis De Reacciones Químicas
Lanthanum zirconate primarily undergoes the following types of reactions:
Oxidation: This compound can be oxidized at high temperatures, leading to the formation of thermally grown oxide layers.
Common reagents used in these reactions include oxygen for oxidation and hydrogen or carbon monoxide for reduction. The major products formed depend on the specific reaction conditions and the nature of the substituting cations.
Aplicaciones Científicas De Investigación
Lanthanum zirconate has a wide range of scientific research applications, including:
Thermal Barrier Coatings: Due to its low thermal conductivity and high thermal stability, this compound is extensively used as a thermal barrier coating in gas turbines and other high-temperature applications.
Catalysis: Its unique structure and stability make it a potential catalyst in various chemical reactions.
Solid Oxide Fuel Cells: This compound is used as an electrolyte material in solid oxide fuel cells due to its ionic conductivity.
Nuclear Applications: Its stability under radiation makes it suitable for use in nuclear reactors.
Mecanismo De Acción
The effectiveness of lanthanum zirconate in its applications is primarily due to its pyrochlore structure, which provides a high degree of thermal stability and low thermal conductivity. The ordered arrangement of lanthanum and zirconium cations in the lattice contributes to its unique properties. In thermal barrier coatings, the compound acts as an insulating layer, reducing heat transfer to the underlying substrate and thereby enhancing the durability and efficiency of high-temperature components .
Comparación Con Compuestos Similares
Lanthanum zirconate is often compared with other pyrochlore and fluorite structure compounds, such as:
- Samarium Zirconate (Sm₂Zr₂O₇)
- Gadolinium Zirconate (Gd₂Zr₂O₇)
- Europium Zirconate (Eu₂Zr₂O₇)
These compounds share similar thermal and structural properties but differ in their specific thermal conductivities and stabilities. This compound is unique due to its lower thermal conductivity and higher thermal stability compared to these similar compounds .
Propiedades
Número CAS |
12031-48-0 |
|---|---|
Fórmula molecular |
La2O7Zr2 |
Peso molecular |
572.25 |
Sinónimos |
LANTHANUM ZIRCONATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


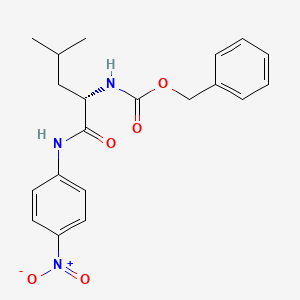
![aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate](/img/structure/B1143439.png)
